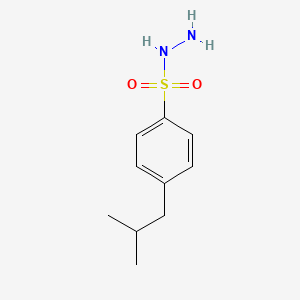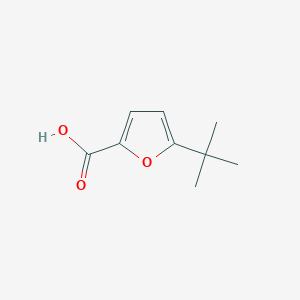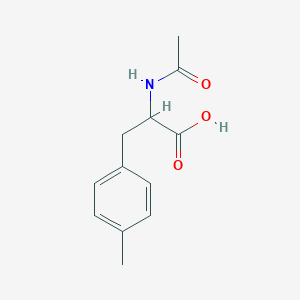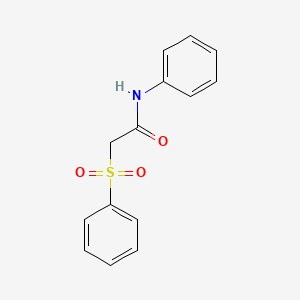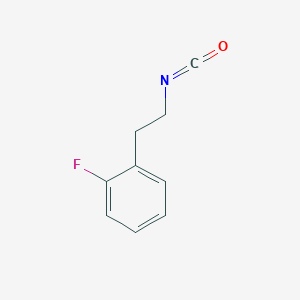
2-Fluorophenethyl isocyanate
Overview
Description
2-Fluorophenethyl isocyanate is an organic compound with the molecular formula C9H8FNO . It is a derivative of phenethyl isocyanate, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenethylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often employs the phosgene method due to its efficiency. non-phosgene methods, such as the use of urea derivatives, are also explored to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles like amines and alcohols to form ureas and carbamates.
Addition Reactions: Can participate in thiol-isocyanate “click” reactions to form thiourethanes.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Thiols: Undergoes base-catalyzed reactions with thiols to form thiourethanes.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiourethanes: Formed from reactions with thiols.
Scientific Research Applications
2-Fluorophenethyl isocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .
Comparison with Similar Compounds
2-Fluorophenyl isocyanate: Similar structure but lacks the ethyl group.
4-Fluorophenyl isocyanate: Fluorine atom at the para position.
4-Chlorophenyl isocyanate: Chlorine atom instead of fluorine.
4-(Trifluoromethyl)phenyl isocyanate: Trifluoromethyl group instead of a single fluorine atom.
Uniqueness: 2-Fluorophenethyl isocyanate is unique due to the presence of both the fluorine atom and the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in specialized chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-fluoro-2-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAAEUQHLYIEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404595 | |
| Record name | 2-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-39-2 | |
| Record name | 2-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions incorporating isocyanate groups into hydrogels to enhance durability. What specific role does 2-Fluorophenethyl isocyanate play in this process?
A1: this compound acts as a crosslinking agent in the hydrogel formulation []. Isocyanates are known to react with hydroxyl groups, such as those present in 2-hydroxyethyl methacrylate (HEMA), a common component of hydrogels. This reaction forms strong urethane bonds, effectively crosslinking the polymer chains within the hydrogel. This increased crosslinking density contributes to the enhanced durability of the resulting material.
Q2: How does the addition of this compound impact the physical properties of the resulting contact lens material?
A2: The abstract suggests that increasing the concentration of this compound leads to specific changes in the hydrogel's properties. While not explicitly stated for this compound, the abstract notes that increasing isocyanate group concentration generally leads to an increase in refractive index and a decrease in water content []. These properties are crucial for contact lenses, as refractive index affects the lens's ability to focus light, while water content influences comfort and oxygen permeability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


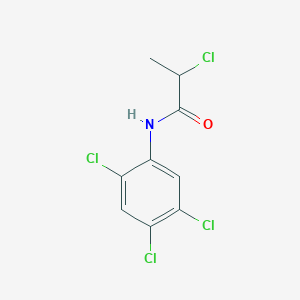




![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335290.png)
